molecular formula C13H10ClN3O3 B11694854 4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B11694854
M. Wt: 291.69 g/mol
InChI Key: LFYXALLUODLTQG-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-methyl-2-pyridylamine under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the pyridinyl ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

    Reduction: 4-chloro-N-(4-methylpyridin-2-yl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-chloro-N-(4-carboxypyridin-2-yl)-3-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is primarily based on its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl and benzamide moieties can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methylpyridin-2-yl)butanamide
  • 4-chloro-N-(4-methylpyridin-2-yl)-3-aminobenzamide
  • 4-chloro-N-(4-carboxypyridin-2-yl)-3-nitrobenzamide

Uniqueness

4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these features.

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

4-chloro-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H10ClN3O3/c1-8-4-5-15-12(6-8)16-13(18)9-2-3-10(14)11(7-9)17(19)20/h2-7H,1H3,(H,15,16,18)

InChI Key

LFYXALLUODLTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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